molecular formula C38H38N6O3S B605036 A-1331852 CAS No. 1430844-80-6

A-1331852

Cat. No. B605036
M. Wt: 658.82
InChI Key: QCQQONWEDCOTBV-UHFFFAOYSA-N
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Description

A-1331852 is an orally available BCL-XL selective inhibitor with a Ki of less than 10 pM . It is a highly potent, orally bioavailable inhibitor of BCL-XL, blocking a protein-protein interaction resulting in tumor cell apoptosis .


Synthesis Analysis

The synthesis of A-1331852 involved re-engineering a previously reported BCL-XL inhibitor, A-1155463, using structure-based drug design .


Molecular Structure Analysis

The molecular formula of A-1331852 is C38H38N6O3S . The exact mass is 658.27 and the molecular weight is 658.820 .


Chemical Reactions Analysis

A-1331852 selectively disrupts BCL-XL–BIM complexes and induces the hallmarks of apoptosis in BCL-XL–dependent Molt-4 cells .


Physical And Chemical Properties Analysis

The molecular formula of A-1331852 is C38H38N6O3S . The exact mass is 658.27 and the molecular weight is 658.820 .

Scientific Research Applications

A-1331852 is a first-in-class orally active BCL-XL inhibitor that selectively and potently induces apoptosis in BCL-XL-dependent tumor cells . This molecule was generated by re-engineering the previously reported BCL-XL inhibitor A-1155463 using structure-based drug design . A-1331852 has been used as a critical tool molecule for further exploring BCL-2 family protein biology, while also representing an attractive entry into a drug discovery program .

In terms of its application, A-1331852 has been found to inhibit Bcl-xL-dependent Molt 4 acute lymphoblastic leukemia cell growth in vitro (EC 50 = 6 nM) . It has also been reported to enhance the antitumor effects of Docetaxel and Venetoclax in xenograft models of breast and lung cancer .

  • Breast and Lung Cancer Treatment

    • A-1331852 has been found to enhance the antitumor effects of Docetaxel and Venetoclax in xenograft models of breast and lung cancer .
    • The method of application involves using A-1331852 in combination with Docetaxel and Venetoclax, which are both well-known cancer drugs .
    • The results show that this combination can have a significant antitumor effect .
  • Clearing Senescent Biliary Epithelial Cells (BECs)

    • A-1331852 has been shown to induce apoptosis in and clear senescent biliary epithelial cells (BECs) .
    • The method of application involves administering A-1331852 to the target cells .
    • The results show that A-1331852 can effectively clear senescent BECs .
  • Treatment of EBV-associated T- and Natural Killer Cell Lymphoma

    • A-1331852 has been found to induce apoptosis in xenograft models of EBV-associated T- and natural killer cell lymphoma .
    • The method of application involves administering A-1331852 to the target cells .
    • The results show that A-1331852 can effectively induce apoptosis in these cells .
  • Exploring BCL-2 Family Protein Biology

    • A-1331852 has been used as a critical tool molecule for further exploring BCL-2 family protein biology .
    • The method of application involves using A-1331852 in various experimental setups to study the biology of BCL-2 family proteins .
    • The results from these studies can provide valuable insights into the roles and functions of BCL-2 family proteins .
  • Drug Discovery Program

    • A-1331852 represents an attractive entry into a drug discovery program .
    • The method of application involves using A-1331852 as a lead compound in the development of new drugs .
    • The results from these programs could potentially lead to the discovery of new therapeutic agents .
  • Treatment of Blood Cancers

    • A-1331852 has been associated with the treatment of blood cancers such as follicular lymphoma .
    • The method of application involves administering A-1331852 to patients with blood cancers .
    • The results show that A-1331852 can potentially inhibit tumor growth and induce apoptosis in cancer cells .

Safety And Hazards

A-1331852 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

A-1331852 has been used as a critical tool molecule for further exploring BCL-2 family protein biology, while also representing an attractive entry into a drug discovery program .

properties

IUPAC Name

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQQONWEDCOTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid

Citations

For This Compound
593
Citations
L Wang, GA Doherty, AS Judd, ZF Tao… - ACS medicinal …, 2020 - ACS Publications
… Herein we describe the discovery of A-1331852, a first-in-class orally active BCL-X L inhibitor that … A-1331852 has since been used as a critical tool molecule for further exploring BCL-2 …
Number of citations: 71 pubs.acs.org
JT Chiou, YY Wu, YC Lee, LS Chang - Biochemical Pharmacology, 2023 - Elsevier
… A-1331852 induced the death of U937 acute myeloid leukemia (AML) cells through a non-BCL2L1-targeted effect. A-1331852-… Ectopic expression of MCL1 alleviated A-1331852-…
Number of citations: 3 www.sciencedirect.com
G Wu, C Zhang, L Xu, H Chen, X Fan, B Sun… - Biochemical and …, 2022 - Elsevier
… A-1331852-induced apoptosis of senescent chondrocytes. Live-cell fluorescence resonance energy transfer showed that A-1331852 … first evidence that A-1331852 selectively promotes …
Number of citations: 3 www.sciencedirect.com
G Wu, X Li, Y Zhan, X Fan, L Xu, T Chen… - … and Biophysical Research …, 2022 - Elsevier
… A-1331852 loosened or even released the binding between BCL-xL and tBID, releasing tBID. In addition, A-1331852 … for the first time that A-1331852 promotes apoptosis of senescent …
Number of citations: 1 www.sciencedirect.com
B Cucarull, A Tutusaus, M Subías, M Stefanovic… - Cancers, 2020 - mdpi.com
… Regorafenib’s capacity to decrease BCLC9 tumor growth was potentiated by A-1331852 co-administration (Figure 6A,B) while A-1331852 alone did not influence cancer progression …
Number of citations: 19 www.mdpi.com
L Li, P Li, H Song, X Ma, S Zeng, Y Peng… - Pharmacological …, 2022 - Elsevier
… the on-target effect of A-1331852 to enhance its apoptotic … , thereby promoting the entrance of A-1331852 to mitochondria and … combination of NA-2a and A-1331852 could be used as a …
Number of citations: 1 www.sciencedirect.com
S Kehr, T Haydn, A Bierbrauer, B Irmer, M Vogler… - Cancer letters, 2020 - Elsevier
… Altogether, this study is the first to demonstrate the potency of A-1331852/S63845 in pediatric solid tumor cells and to describe the molecular mechanisms of A-1331852/S63845 co-…
Number of citations: 49 www.sciencedirect.com
BA Van Tine, P Panda, L Rogers, T Oyama - ESMO Open, 2023 - esmoopen.com
… A-1331852 (Bcl-xL inhibitor) and monitored for cell death using the Incucyte. CRISPR models confirmed that the Bcl-xL effects of A-1331852 … treated with ADI-PEG20 and A-1331852. …
Number of citations: 0 www.esmoopen.com
G Greaves, M Milani, M Butterworth, RJ Carter… - Cell Death & …, 2019 - nature.com
… Although many cell lines derived from solid tumors depend on both BCL-X L and MCL-1 for survival, our studies revealed that inhibition of BCL-X L following exposure to A-1331852 …
Number of citations: 62 www.nature.com
T Grubb, S Maganti, JM Krill-Burger, C Fraser… - Clinical Cancer …, 2022 - AACR
… Altogether, we concluded that the effects of A-1331852 were largely driven by BCL-X L blockade and that nearly 40% of the tested ccRCC lines were sensitive (IC 50 in the nanometer …
Number of citations: 5 aacrjournals.org

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